molecular formula C19H21N5O2 B2631823 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878413-34-4

4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Katalognummer B2631823
CAS-Nummer: 878413-34-4
Molekulargewicht: 351.41
InChI-Schlüssel: AJPFIPKCLYDIAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione, commonly known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a potent and specific inhibitor of PDE4 with a half-maximal inhibitory concentration (IC50) of 0.2-1 μM. PDE4 is an enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger molecule that plays a key role in intracellular signaling pathways.

Wirkmechanismus

Ro 20-1724 works by inhibiting 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione4, which leads to an increase in cAMP levels. Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates a variety of downstream targets. The net effect of increased cAMP levels and PKA activation is the inhibition of inflammatory cytokine production, relaxation of smooth muscle, and modulation of immune cell function.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It has also been shown to relax smooth muscle, which leads to bronchodilation and improved airflow. Additionally, Ro 20-1724 has been shown to modulate immune cell function, including the inhibition of T-cell proliferation and the suppression of antigen-presenting cell function.

Vorteile Und Einschränkungen Für Laborexperimente

Ro 20-1724 has several advantages for use in laboratory experiments. It is a highly specific inhibitor of 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione4, which makes it an ideal tool for studying the role of cAMP signaling in various cellular processes. It also has a well-established safety profile, which makes it a good candidate for in vivo studies. However, Ro 20-1724 has some limitations. It is relatively expensive, which can limit its use in large-scale experiments. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over long periods of time.

Zukünftige Richtungen

Ro 20-1724 has several potential future applications. It has been shown to have anti-inflammatory effects in various disease models, including asthma, COPD, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ro 20-1724 has been shown to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of Ro 20-1724 and to develop more potent and selective inhibitors of 4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione4.

Synthesemethoden

Ro 20-1724 can be synthesized by various methods. One of the most common methods involves the condensation of 2,6-dimethylphenylacetonitrile with 2,4,5-trimethoxybenzaldehyde to form 2,6-dimethyl-4,5,7-trimethoxy-3-phenyl-2H-pyran-2-one. The pyranone is then reacted with urea and ammonium chloride to form Ro 20-1724.

Wissenschaftliche Forschungsanwendungen

Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects. It has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.

Eigenschaften

IUPAC Name

4,6,7,8-tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-8-6-7-9-14(11)10-23-17(25)15-16(22(5)19(23)26)20-18-21(4)12(2)13(3)24(15)18/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPFIPKCLYDIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.